2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-6(2,7)5(10)8-3-4-9;/h9H,3-4,7H2,1-2H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDLCWAMGWYCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-39-8 | |
| Record name | Propanamide, 2-amino-N-(2-hydroxyethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Amidation of 2-Amino-2-methylpropanamide with 2-Hydroxyethyl Derivatives
One common approach involves the acylation of 2-amino-2-methylpropanamide with a 2-hydroxyethyl halide or activated ester, followed by salt formation with hydrochloric acid.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-2-methylpropanamide + 2-chloroethanol or 2-bromoethanol, base (e.g., triethylamine) | N-(2-hydroxyethyl)-2-amino-2-methylpropanamide | 60-85% | Requires controlled temperature (0-25 °C) to avoid side reactions |
| 2 | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt | Quantitative | Enhances compound stability |
This method ensures selective amidation without over-alkylation due to the controlled stoichiometry and mild conditions.
Reduction and Deprotection Routes
In some synthetic schemes (analogous to those used for related aminothiazole derivatives), the hydroxyethyl group is introduced via reduction of a protected intermediate, followed by deprotection:
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of Boc-protected amino acid derivative with aldehyde in presence of n-butyllithium at −78 °C | Formation of secondary alcohol intermediate | 22-59% | Low temperature prevents side reactions |
| 2 | Reduction with triethylsilane and TFA-mediated deprotection | Free amine with hydroxyethyl group | 53-91% | Efficient deprotection and reduction |
Although this route is more complex, it allows for fine-tuning of substituents and is adaptable for analog synthesis.
Use of Activated Acyl Chlorides and Carbodiimide Coupling
An alternative method involves coupling the amine with activated acyl chlorides or carboxylic acids using carbodiimide reagents:
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-2-methylpropanamide + 2-hydroxyethyl acyl chloride + triethylamine | Amide formation | 70-90% | Requires dry solvents and inert atmosphere |
| 2 | Carbodiimide (e.g., EDAC) and DMAP with carboxylic acid derivatives | Coupling to form amide | 20-77% | Useful when acyl chlorides are unstable or unavailable |
Data Table Summarizing Key Preparation Parameters
| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation with 2-Haloethanol | 2-Amino-2-methylpropanamide, 2-chloroethanol, base, HCl | 60-85 | Simple, scalable | Requires careful temperature control |
| Reduction and Deprotection Route | Boc-protected intermediates, n-BuLi, triethylsilane, TFA | 22-91 | High selectivity, versatile | Multi-step, sensitive reagents |
| Carbodiimide-mediated Coupling | EDAC, DMAP, carboxylic acids or acyl chlorides | 20-90 | Mild conditions, broad scope | Variable yields, reagent cost |
Notes on Polymorphs and Stability
- The hydrochloride salt form of 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide is favored for its enhanced stability and solubility.
- Polymorphic forms of related compounds have been studied to optimize pharmaceutical properties; however, specific polymorph data for this compound are limited in the literature.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and amide derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is utilized in the development of peptide and protein drugs, providing stability to the amino groups during synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride involves its role as a protecting group in peptide synthesis. It protects the amino groups from unwanted reactions, ensuring the integrity of the peptide chain. The compound interacts with various molecular targets, including enzymes and proteins, to exert its protective effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride
- CAS No.: 1220034-39-8
- Molecular Formula : C₆H₁₅ClN₂O₂
- Molecular Weight : 182.65 g/mol
- Structural Features: Contains a branched methyl group at the β-carbon of the amino propanamide backbone, with a hydroxyethyl substituent on the amide nitrogen. The hydrochloride salt enhances solubility in polar solvents .
Applications: Primarily used as a pharmaceutical intermediate, particularly in the synthesis of specialized amide derivatives for drug development. The hydroxyethyl group may improve water solubility compared to non-polar analogs .
Structural and Functional Analysis
The compound is compared to structurally related acetamide derivatives, focusing on substituent variations and their implications:
Key Findings
Solubility and Polarity: The hydroxyethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like the isobutyl derivative .
Bulky substituents (e.g., hydroxy-2-methylpropyl in C164) may limit bioavailability due to steric hindrance .
Synthetic Utility: The dimethylaminoethyl derivative (1219957-57-9) is favored in ion-channel modulator synthesis due to its basic nitrogen . Isobutyl-substituted compounds (1220035-05-1) are explored for CNS drugs, leveraging their blood-brain barrier penetration .
Biological Activity
2-Amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride, also known as HEAA (Hydroxyethyl amino acid), is a compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its structural characteristics, particularly the presence of both amino and hydroxyl groups, suggest potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₁₄ClN₃O₂. The compound features:
- An amino group (-NH₂)
- A hydroxyl group (-OH)
- A propanamide backbone
These functional groups are critical for its biological interactions, influencing solubility, reactivity, and binding affinity to biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds with active sites on proteins, facilitating enzyme inhibition or modulation. The compound's mechanism of action may involve:
- Enzyme Inhibition: By binding to the active site of enzymes, it may prevent substrate access.
- Receptor Modulation: It could alter receptor conformation, impacting signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of amino acids can inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Amino acid derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest: Compounds can disrupt normal cell cycle progression.
- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death.
Case Study: Antimicrobial Testing
A study conducted on several derivatives of 2-amino acids found that compounds with similar structures displayed varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 50 µg/mL to 200 µg/mL, indicating moderate effectiveness.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| HEAA Derivative A | 50 | Effective |
| HEAA Derivative B | 100 | Moderate |
| HEAA Derivative C | 200 | Low |
Case Study: Anticancer Activity
In vitro studies have demonstrated that certain amide derivatives can inhibit the proliferation of cancer cell lines. For example, a derivative similar to HEAA was tested against breast cancer cells (MCF-7) and showed IC50 values around 30 µM, suggesting significant potential for further development.
Q & A
Q. What are the recommended methods for synthesizing 2-amino-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride, and how can reaction efficiency be optimized?
Answer:
- Synthetic Route: The compound can be synthesized via amide bond formation between 2-methylpropanoyl chloride and 2-aminoethanol, followed by hydrochlorination. Evidence from analogous amide syntheses (e.g., Midodrine Hydrochloride) suggests using anhydrous conditions with a coupling agent like EDCI/HOBt to minimize side reactions .
- Optimization: Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to maximize yield (>85%) .
- Purification: Recrystallize from ethanol/water (3:1) or use reverse-phase HPLC for high-purity (>98%) isolates .
Q. How should researchers validate the structural integrity and purity of this compound?
Answer:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust (use fume hood) and skin contact .
- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .
- Spill Management: Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Answer:
Q. What strategies are effective for resolving discrepancies in pharmacological activity data across studies?
Answer:
- Data Normalization: Control for batch-to-batch purity variations (e.g., residual solvents in synthesis) by standardizing HPLC protocols .
- Receptor Binding Assays: Use radiolabeled ligands (e.g., [3H]-labeled compound) to quantify binding affinity (Kd) in target tissues .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across experimental replicates .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., sodium channels, GPCRs). Optimize protonation states at physiological pH .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
- QSAR Models: Corporate Hammett constants for substituents (e.g., methyl, hydroxyethyl) to predict bioactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
